![molecular formula C24H20N4O6 B2610385 ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-51-8](/img/structure/B2610385.png)
ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-({N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry This particular compound features a pyrido[1,2-a]indole core, which is fused with various functional groups, including an ethyl ester, a nitrophenyl group, and a hydrazinecarbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps:
Formation of the Pyrido[1,2-a]indole Core: The pyrido[1,2-a]indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using a methoxide ion.
Formation of the Hydrazinecarbonyl Moiety: This step involves the reaction of the indole derivative with hydrazine and a suitable carbonyl compound to form the hydrazinecarbonyl group.
Condensation with 3-Nitrobenzaldehyde: The final step involves the condensation of the hydrazinecarbonyl intermediate with 3-nitrobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as catalytic hydrogenation.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, indole derivatives are known for their potential as bioactive molecules. This compound could be investigated for its interactions with biological targets, such as enzymes or receptors, and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological activities. Indole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties, among others.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-({N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA Intercalation: The planar structure of the indole core could allow for intercalation into DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole side chain.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
Ethyl 3-({N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the nitrophenyl and hydrazinecarbonyl groups, in particular, sets it apart from other indole derivatives and may lead to unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of ethyl 3-({N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
ethyl 3-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-2-33-24(30)23-19-10-9-18(13-21(19)27-11-4-3-8-20(23)27)34-15-22(29)26-25-14-16-6-5-7-17(12-16)28(31)32/h3-14H,2,15H2,1H3,(H,26,29)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEVDTXAXNDULO-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2610302.png)
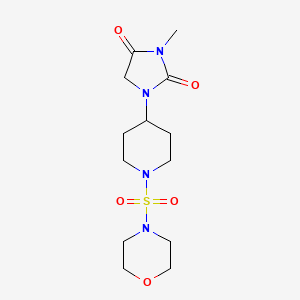
![[4-[(Z)-2-Cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2610305.png)
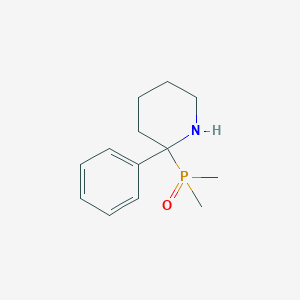
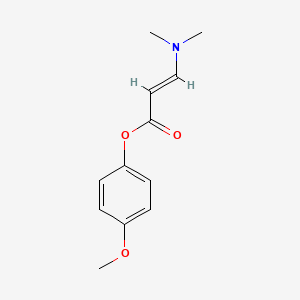
![methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B2610309.png)
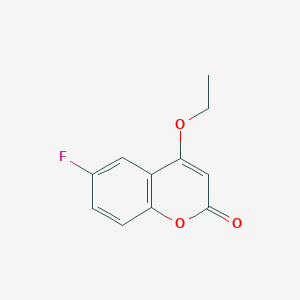
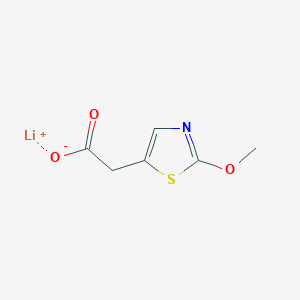
![N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2610314.png)
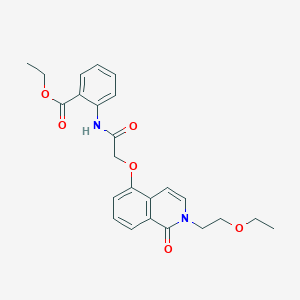
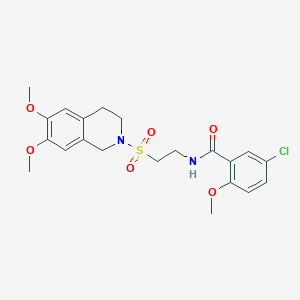

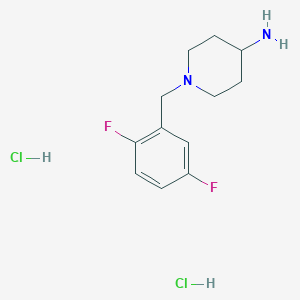
![1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE](/img/structure/B2610323.png)
